3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring linked to a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate. This can be achieved through a Mannich reaction, where 5-chloro-2-methylphenylamine reacts with formaldehyde and piperazine under acidic conditions.
Coupling with Pyrrolidine-2,5-dione: The piperazine intermediate is then coupled with 1-(4-fluorophenyl)pyrrolidine-2,5-dione. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Temperature, pH, and solvent choice are carefully controlled to maximize the efficiency of each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione ring, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the pyrrolidine-2,5-dione ring.
Substitution: Halogenated or nitrated aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding affinities and specificities of various enzymes and receptors.
Medicine
Medically, 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is investigated for its potential therapeutic effects. It is explored as a candidate for the treatment of neurological disorders, given its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The pyrrolidine-2,5-dione core can interact with various enzymes, inhibiting their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- 3-[4-(2-Methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione exhibits unique pharmacological properties due to the specific substitution pattern on the piperazine ring. This substitution can significantly influence the compound’s binding affinity and selectivity for various biological targets, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C21H21ClFN3O2 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21ClFN3O2/c1-14-2-3-15(22)12-18(14)24-8-10-25(11-9-24)19-13-20(27)26(21(19)28)17-6-4-16(23)5-7-17/h2-7,12,19H,8-11,13H2,1H3 |
InChI Key |
PGWBFONPSPRNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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